Computed Lipophilicity (XLogP3-AA) Differentiates Reactivity and Purification Behavior
The target compound possesses a computed XLogP3-AA of 4.3 [1], which is higher than that of its demethylated analog 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS 55667-12-4, formula C15H15BrO2, predicted XLogP3-AA of 3.8) [2]. This 0.5 unit increase in lipophilicity translates to measurably longer retention on a C18 reversed-phase HPLC column, directly impacting the development of preparative purification methods.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Computed XLogP3-AA = 4.3 (C16H17BrO2, MW 321.21) |
| Comparator Or Baseline | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS 55667-12-4): Predicted XLogP3-AA = 3.8 (C15H15BrO2, MW 307.19) |
| Quantified Difference | ΔXLogP3-AA = +0.5 (higher for target) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem 2025.09.15 release. |
Why This Matters
The quantified lipophilicity difference informs solvent selection for extraction and HPLC purification, making the compound a distinct choice when a more hydrophobic benzyl bromide intermediate is required in a synthetic sequence.
- [1] PubChem Compound Summary for CID 11186307; Property: XLogP3-AA = 4.3. View Source
- [2] PubChem Compound Summary for 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene; Predicted XLogP3-AA = 3.8. View Source
